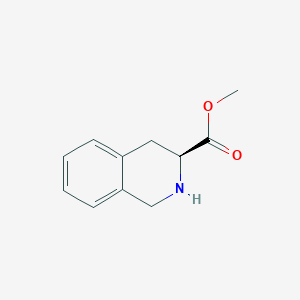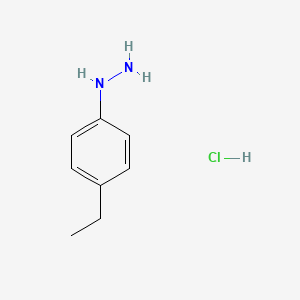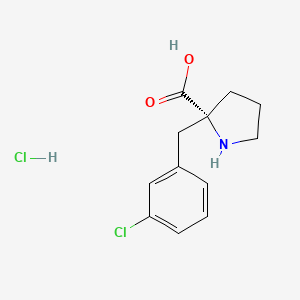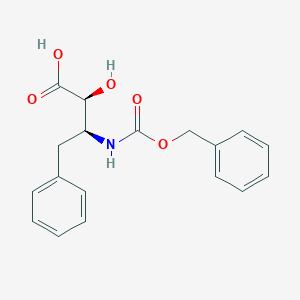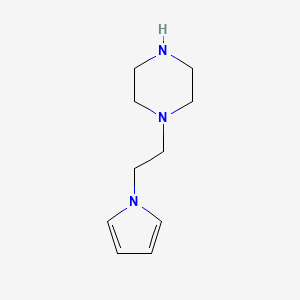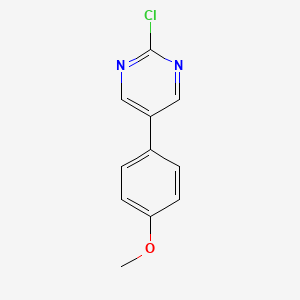
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Overview
Description
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It is a heterocyclic compound that is widely used in scientific research and industry. The molecular formula is C7H10N2O3S and the average mass is 202.231 Da .
Synthesis Analysis
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared by the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . In a preferred variant of the synthesis process, an aqueous base such as an alkali metal hydroxide is added dropwise with stirring at reaction temperatures of from 10° to 90° C. to the aqueous-acidic reaction mixture until the pH range of the reaction mixture is 5-8 .Molecular Structure Analysis
The molecular structure of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a methoxy group (-OCH3) attached at the 4th position, a methyl group (-CH3) at the 6th position, and a methylsulfonyl group (-SO2CH3) at the 2nd position .Physical And Chemical Properties Analysis
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It has a molecular weight of 202.23 g/mol . The melting point ranges from 127°C to 131°C .Scientific Research Applications
Medicine: Endothelin Receptor Antagonists
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine: is a key intermediate in the synthesis of selective endothelin receptor antagonists like ambrisentan and darusentan . These compounds are crucial in the treatment of pulmonary arterial hypertension , a progressive condition characterized by high blood pressure in the arteries of the lungs.
Agriculture: Herbicide Development
In the agricultural sector, this compound is utilized to create 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity . These derivatives help in controlling the growth of unwanted plants, thereby supporting crop yield and food production.
Material Science: Synthesis of Advanced Materials
The compound’s unique properties make it suitable for synthesizing advanced materials in material science. It serves as a precursor for various polymeric and composite materials that have applications in electronics, construction, and biomedicine.
Environmental Science: Agrochemical Production
This pyrimidine derivative is used in the industrial production of some agrochemicals . Its synthesis is considered environmentally friendly, which is significant for sustainable practices in environmental science .
Biochemistry: Biological Studies
In biochemistry, 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is widely used due to its role in biological studies. It’s involved in the preparation of compounds that can interact with various biological pathways , aiding in the understanding of cellular processes .
Pharmacology: Drug Synthesis
The compound is instrumental in pharmacology for synthesizing drugs that target specific receptors or enzymes. It’s particularly valuable in creating medications that require sulfonyl or methoxy groups as part of their molecular structure .
Chemical Synthesis: Reagent in Organic Synthesis
It acts as a reagent in organic synthesis, especially in microwave-assisted reactions . Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing a wide range of organic compounds .
Analytical Chemistry: Reference Standards
Lastly, in analytical chemistry, 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine can be used to prepare reference standards . These standards are essential for ensuring the accuracy and reliability of analytical methods used across scientific disciplines.
Safety and Hazards
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-methoxy-6-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJCLQCRJIZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378241 | |
| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |
CAS RN |
57268-32-3 | |
| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



